molecular formula C6H6BrNO2S B1273658 2-Bromobenzenesulfonamide CAS No. 92748-09-9

2-Bromobenzenesulfonamide

Cat. No.: B1273658
CAS No.: 92748-09-9
M. Wt: 236.09 g/mol
InChI Key: YSFGGXNLZUSHHS-UHFFFAOYSA-N
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Description

2-Bromobenzenesulfonamide is an organic compound with the molecular formula C6H6BrNO2S. It is a derivative of benzenesulfonamide, where a bromine atom is substituted at the second position of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Biochemical Analysis

Biochemical Properties

2-Bromobenzenesulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. One notable interaction is with carbonic anhydrase IX, an enzyme overexpressed in many solid tumors. This compound acts as an inhibitor of this enzyme, thereby affecting the pH regulation within tumor cells

Cellular Effects

This compound has been observed to exert various effects on different cell types and cellular processes. In cancer cells, particularly breast cancer cell lines like MDA-MB-231 and MCF-7, it has demonstrated antiproliferative activity. This compound influences cell function by inducing apoptosis, altering cell signaling pathways, and affecting gene expression . It also impacts cellular metabolism, potentially by disrupting the normal metabolic flux and altering metabolite levels.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. As an inhibitor of carbonic anhydrase IX, it binds to the active site of the enzyme, preventing its normal function in pH regulation This inhibition leads to a decrease in the enzyme’s activity, resulting in altered cellular processes

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound has been associated with sustained inhibition of target enzymes and prolonged effects on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects, such as enzyme inhibition and antiproliferative activity, without significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to normal tissues and organs. Threshold effects have been noted, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage levels for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes influence the compound’s pharmacokinetics and overall bioavailability. Additionally, this compound may affect metabolic flux and alter metabolite levels, contributing to its biochemical effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues or cellular compartments can influence its activity and function. Understanding these transport and distribution mechanisms is essential for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications This localization can affect the compound’s interactions with biomolecules and its overall efficacy

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromobenzenesulfonamide can be synthesized through several methods. One common method involves the bromination of benzenesulfonamide. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the second position of the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

2-Bromobenzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The sulfonamide group can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) under basic conditions.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzenesulfonamides, while oxidation and reduction can lead to different sulfonamide derivatives .

Scientific Research Applications

2-Bromobenzenesulfonamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamide: The parent compound without the bromine substitution.

    4-Bromobenzenesulfonamide: A similar compound with bromine substituted at the fourth position.

    2-Chlorobenzenesulfonamide: A compound with chlorine substituted at the second position instead of bromine.

Uniqueness

2-Bromobenzenesulfonamide is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of the bromine atom at the second position can enhance its ability to participate in certain chemical reactions and affect its biological activity .

Properties

IUPAC Name

2-bromobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO2S/c7-5-3-1-2-4-6(5)11(8,9)10/h1-4H,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSFGGXNLZUSHHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30384224
Record name 2-Bromobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92748-09-9
Record name 2-Bromobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The resin-bound secondary amine resin (from C) was swelled in DCM (200 mL). To the suspension was added pyridine (3.19 g) followed by 2-bromophenylsulfonyl chloride (5.1 g, 20.0 millimole) and shaken overnight. The resin was filtered and washed with 3 portions of DCM, 3 portions of methanol, 3 portions of DCM, and 3 portions of methanol. The resin was dried in vacuo overnight.
[Compound]
Name
secondary amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.19 g
Type
reactant
Reaction Step Two
Quantity
5.1 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main synthetic applications of 2-Bromobenzenesulfonamide highlighted in the research?

A1: The research demonstrates the utility of this compound as a versatile precursor for synthesizing benzosultams, a class of heterocyclic compounds with potential biological activity. Two specific reactions are highlighted:

  • One-Pot Sonogashira Coupling-Cyclization: This method enables the regioselective synthesis of substituted benzosultams by reacting this compound with terminal alkynes. []
  • Cross-Metathesis and Radical Cyclization: This approach involves functionalizing N-Alkyl-N-allyl-2-bromobenzenesulfonamides via cross-metathesis with alkenes, followed by radical cyclization to yield 4-substituted benzosultams. []

Q2: How does the structure of this compound influence its reactivity in the mentioned reactions?

A2: The presence of both the bromine atom and the sulfonamide group in this compound dictates its reactivity:

    Q3: Are there any computational studies that provide insights into the reactions involving this compound?

    A3: Yes, density functional theory (DFT) studies were employed to understand the regioselectivity observed in the one-pot Sonogashira coupling-cyclization reaction of this compound. [] These calculations help explain why specific isomers are preferentially formed, providing valuable information for designing future syntheses.

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